molecular formula C13H24N2O5 B12291097 N6-Boc-N2-acetyl-D-lysine

N6-Boc-N2-acetyl-D-lysine

Cat. No.: B12291097
M. Wt: 288.34 g/mol
InChI Key: NZAMQYCOJSWUAO-UHFFFAOYSA-N
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Description

Ac-Lys(Boc)-OH, also known as Nα-acetyl-Nε-(tert-butoxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. This compound is often used in biochemical research, particularly in the study of histone deacetylases (HDACs) and other enzymes involved in protein acetylation and deacetylation. The presence of both acetyl and tert-butoxycarbonyl (Boc) protecting groups makes it a valuable tool in peptide synthesis and enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys(Boc)-OH typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the acetylation of the α-amino group, followed by the protection of the ε-amino group with a Boc group. The reaction conditions often involve the use of acetic anhydride for acetylation and di-tert-butyl dicarbonate for Boc protection. The reactions are usually carried out in the presence of a base such as triethylamine to neutralize the generated acids.

Industrial Production Methods

In an industrial setting, the production of Ac-Lys(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys(Boc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) or the acetyl group under basic conditions (e.g., hydroxylamine).

    Substitution Reactions: The ε-amino group can participate in nucleophilic substitution reactions, forming various derivatives.

    Coupling Reactions: The carboxyl group can be activated and coupled with other amino acids or peptides using coupling reagents like carbodiimides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid for Boc removal, hydroxylamine for acetyl removal.

    Coupling: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include deprotected lysine derivatives, coupled peptides, and substituted lysine compounds.

Scientific Research Applications

Ac-Lys(Boc)-OH has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected lysine derivative.

    Biology: Employed in the study of protein acetylation and deacetylation, particularly in HDAC assays.

    Medicine: Investigated for its role in epigenetic regulation and potential therapeutic applications in cancer treatment.

    Industry: Utilized in the production of synthetic peptides and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of Ac-Lys(Boc)-OH involves its role as a substrate or inhibitor in enzymatic reactions. In HDAC assays, the compound is deacetylated by HDAC enzymes, leading to the removal of the acetyl group. This deacetylation process is crucial for studying the activity and inhibition of HDACs, which are important targets in cancer therapy. The Boc group provides stability and prevents unwanted side reactions during these assays.

Comparison with Similar Compounds

Similar Compounds

    Boc-Lys(Ac)-AMC: A fluorescent substrate for HDACs, used in similar enzymatic assays.

    Z-Lys(Ac)-AMC: Another HDAC substrate with a different protecting group.

    Fmoc-Lys(Boc)-OH: A similar compound with a different protecting group (Fmoc) used in peptide synthesis.

Uniqueness

Ac-Lys(Boc)-OH is unique due to its dual protection with acetyl and Boc groups, making it versatile for various biochemical applications. Its stability and compatibility with different reaction conditions make it a preferred choice in peptide synthesis and enzymatic assays.

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18)

InChI Key

NZAMQYCOJSWUAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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